N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide
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Overview
Description
N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide is a complex organic compound that features a quinoxaline core linked to a tetrahydropyran ring
Mechanism of Action
Target of Action
Quinoxaline derivatives, such as N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide, have been found to interact with a variety of targets, receptors, and microorganisms . .
Mode of Action
The mode of action of quinoxaline derivatives is diverse and depends on the specific derivative and its target. For instance, some quinoxaline derivatives have shown inhibitory activity against certain bacterial and fungal strains . .
Biochemical Pathways
Quinoxaline derivatives can affect various biochemical pathways depending on their specific targets. For example, some quinoxaline derivatives have demonstrated anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-HIV, anti-inflammatory, anti-oxidant, anti-Alzheimer’s, anti-diabetic, anti-COVID, anti-dengue, anti-Parkinsons, 5HT3 receptor antagonist, and anti-amoebiasis activities
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Some quinoxaline derivatives have shown inhibitory activity against certain bacterial and fungal strains . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the tetrahydropyran moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide
- Tetrahydro-4-methyl-2H-pyran-2-one
- 2H-Pyran-2-ol, tetrahydro-
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.
Overview of Quinoxaline Derivatives
Quinoxaline derivatives, particularly those with 1,4-dioxide modifications, have been extensively studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The structure of quinoxaline allows for various substitutions that can significantly influence their pharmacological properties. The compound , this compound, is part of this class and exhibits promising biological activities.
The antimicrobial activity of quinoxaline derivatives is primarily attributed to their ability to induce DNA damage in bacterial cells. Studies have shown that these compounds can introduce single and double-stranded breaks in bacterial DNA, leading to cell death. Specifically, the N-oxide groups present in these compounds are crucial for their antibacterial efficacy, as they generate reactive oxygen species (ROS) that contribute to oxidative stress within the cells .
Efficacy Against Mycobacterium tuberculosis
Recent research highlights the effectiveness of quinoxaline derivatives against multidrug-resistant strains of Mycobacterium tuberculosis. For instance, derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like rifampicin and dioxidine. In particular, this compound demonstrated significant activity against M. tuberculosis strains with MIC values indicating strong antimycobacterial properties .
Case Studies and Experimental Data
- Antimycobacterial Screening : A study evaluated various quinoxaline derivatives against M. smegmatis and M. tuberculosis. The results indicated that compounds with specific substitutions at the 2-carboxamide position exhibited enhanced activity. For example, a derivative similar to this compound showed MIC values as low as 0.03 µg/mL against M. tuberculosis H37Rv strain .
- Toxicity Assessment : In vivo studies conducted on murine models revealed that while effective against mycobacterial infections, these compounds exhibited low toxicity levels, suggesting a favorable safety profile for potential therapeutic use .
- Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications in the quinoxaline structure significantly impact its biological activity. For instance, moving substituents on the benzene ring or altering functional groups can enhance or diminish antimicrobial efficacy .
Data Summary
Compound Name | MIC (µg/mL) | Activity Type | Reference |
---|---|---|---|
This compound | 0.03 | Antimycobacterial | |
Quinoxaline derivative A | 0.04 | Antimycobacterial | |
Quinoxaline derivative B | 10 | Antimycobacterial | |
Dioxidine | 16 | Antimycobacterial |
Future Directions
The promising biological activities of this compound suggest potential applications in treating resistant bacterial infections. Future research should focus on:
- Mechanistic Studies : Further elucidation of the mechanisms by which these compounds induce DNA damage and oxidative stress.
- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in human subjects.
- Structural Optimization : Continued exploration of structure modifications to enhance potency and reduce side effects.
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-14(17-10-15(20)5-7-21-8-6-15)13-9-16-11-3-1-2-4-12(11)18-13/h1-4,9,20H,5-8,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAIBTILYTXSCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3N=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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